Exatecan intermediate 9
Overview
Description
Exatecan intermediate 9 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent topoisomerase I inhibitor. This compound is crucial in the production of Exatecan mesylate, a drug that has shown significant effectiveness in cancer treatment, particularly in targeting various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exatecan intermediate 9 is synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The synthetic route involves acylation, bromination, and cross-coupling reactions to produce intermediate A. Intermediate A is then subjected to a rearrangement reaction to form intermediate B, which is further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, rearrangement, and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve a high yield suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Exatecan intermediate 9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major product formed from the reactions involving this compound is Exatecan mesylate, a potent anticancer agent. The synthesis of Exatecan mesylate involves multiple steps, including condensation, rearrangement, and hydrolysis reactions .
Scientific Research Applications
Exatecan intermediate 9 has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the production of various drug molecules.
Biology: Studied for its role in inhibiting topoisomerase I, an enzyme involved in DNA replication.
Medicine: Used in the development of anticancer drugs, particularly Exatecan mesylate, which has shown effectiveness in treating lung, breast, and ovarian cancers.
Industry: Employed in large-scale drug production facilities due to its high yield and purity
Mechanism of Action
Exatecan intermediate 9 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Exatecan intermediate 10: Another intermediate used in the synthesis of Exatecan.
Camptothecin: A natural product that also inhibits topoisomerase I.
Topotecan: A derivative of camptothecin used as an anticancer agent.
Uniqueness
Exatecan intermediate 9 is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of Exatecan mesylate. Its effectiveness in inhibiting topoisomerase I and its role in producing a potent anticancer drug highlight its significance in scientific research and medicine .
Properties
IUPAC Name |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18?,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUCWPOTBGIQM-IHZSNKTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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